5-(Hydroxymethyl)pyrazinecarboxamide
Overview
Description
5-(Hydroxymethyl)pyrazinecarboxamide is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(Hydroxymethyl)pyrazinecarboxamide is the bacterium Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound is highly specific and is active only against Mycobacterium tuberculosis .
Mode of Action
this compound diffuses into active Mycobacterium tuberculosis that express pyrazinamidase enzyme. This enzyme converts this compound to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate .
Pharmacokinetics
It is known that the compound is bioavailable and is metabolized in the liver . The elimination half-life is approximately 9 to 10 hours, and the compound is excreted through the kidneys .
Result of Action
The action of this compound results in the inhibition of growth and replication of Mycobacterium tuberculosis . This is due to the disruption of fatty acid synthesis, which is essential for the bacterium’s survival and proliferation .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound is active only at a slightly acidic pH
Biochemical Analysis
Biochemical Properties
5-(Hydroxymethyl)pyrazinecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes that are involved in oxidation-reduction reactions. For instance, it has been observed to interact with alcohol oxidase, which catalyzes the oxidation of alcohols to aldehydes. This interaction is crucial for the conversion of this compound to its corresponding aldehyde form, which can further participate in other biochemical pathways .
Additionally, this compound can interact with laccase, a multicopper oxidase enzyme that catalyzes the oxidation of phenolic and non-phenolic substrates. This interaction is important for the biotransformation of this compound in various biochemical processes . The nature of these interactions involves the formation of enzyme-substrate complexes, which facilitate the catalytic activity of the enzymes and the subsequent biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell growth, differentiation, and apoptosis .
Furthermore, this compound has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the binding of this compound to specific enzymes, such as alcohol oxidase and laccase, which leads to the formation of enzyme-substrate complexes and subsequent catalytic reactions .
Additionally, this compound can inhibit or activate enzymes involved in various biochemical pathways. For example, it has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting lipid metabolism . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and the presence of other reactive compounds.
Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These effects can vary depending on the concentration and duration of exposure, as well as the specific cell type being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function, such as enhancing cell proliferation and reducing oxidative stress . High doses of this compound can lead to toxic or adverse effects, including cell death, inflammation, and organ damage.
Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity . It is important to carefully monitor and adjust the dosage of this compound in animal models to ensure its safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation-reduction reactions and lipid metabolism. The compound interacts with enzymes such as alcohol oxidase and laccase, which catalyze its conversion to aldehyde and other metabolites . These metabolic pathways are essential for the biotransformation and elimination of this compound from the body.
Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes and changing the levels of important metabolites . This can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . These transporters facilitate the uptake and efflux of this compound, thereby regulating its intracellular concentration and distribution.
Furthermore, this compound can bind to specific proteins within the cell, which can influence its localization and accumulation in different cellular compartments . This binding interaction is important for the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. Studies have shown that this compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The localization of this compound can affect its activity and function, as it may interact with different biomolecules and participate in various biochemical processes depending on its subcellular location.
Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a crucial role in directing this compound to specific compartments within the cell . These modifications can also regulate the stability and activity of the compound, thereby influencing its overall biochemical and cellular effects.
Properties
IUPAC Name |
5-(hydroxymethyl)pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGKQVAVEDQFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653364 | |
Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412277-94-2 | |
Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.